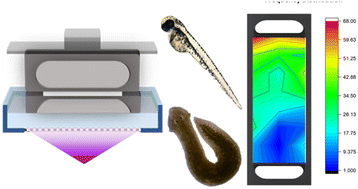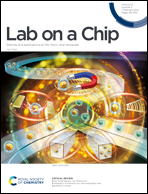3D printed porous membrane integrated devices to study the chemoattractant induced behavioural response of aquatic organisms†
Lab on a Chip Pub Date: 2023-12-12 DOI: 10.1039/D3LC00488K
Abstract
Biological models with genetic similarities to humans are used for exploratory research to develop behavioral screening tools and understand sensory–motor interactions. Their small, often mm-sized appearance raises challenges in the straightforward quantification of their subtle behavioral responses and calls for new, customisable research tools. 3D printing provides an attractive approach for the manufacture of custom designs at low cost; however, challenges remain in the integration of functional materials like porous membranes. Nanoporous membranes have been integrated with resin exchange using purpose-designed resins by digital light projection 3D printing to yield functionally integrated devices using a simple, economical and semi-automated process. Here, the impact of the layer thickness and layer number on the porous properties – parameters unique for 3D printing – are investigated, showing decreases in mean pore diameter and porosity with increasing layer height and layer number. From the same resin formulation, materials with average pore size between 200 and 600 nm and porosity between 45% and 61% were printed. Membrane-integrated devices were used to study the chemoattractant induced behavioural response of zebrafish embryos and planarians, both demonstrating a predominant behavioral response towards the chemoattractant, spending >85% of experiment time in the attractant side of the observation chamber. The presented 3D printing method can be used for printing custom designed membrane-integrated devices using affordable 3D printers and enable fine-tuning of porous properties through adjustment of layer height and number. This accessible approach is expected to be adopted for applications including behavioural studies, early-stage pre-clinical drug discovery and (environmental) toxicology.


Recommended Literature
- [1] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [2] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [3] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [4] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [5] Catalytic activity of reusable nickel oxide nanoparticles in the synthesis of spirooxindoles
- [6] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [7] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [8] Contents list
- [9] Vitamin K status in healthy volunteers
- [10] The diene-transmissive hetero-Diels–Alder reaction of 2-vinyl α,β-unsaturated aldimines: stereoselective synthesis of hexahydroquinazolin-2-ones†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 17117-21-4
-
CAS no.: 108694-93-5









